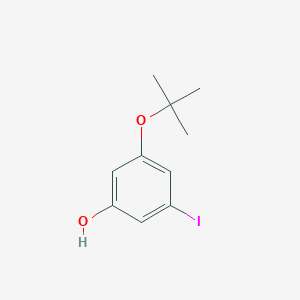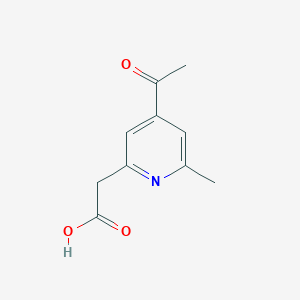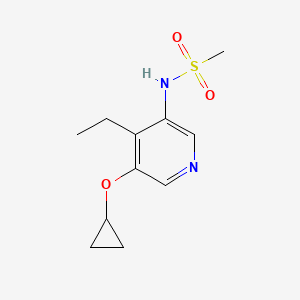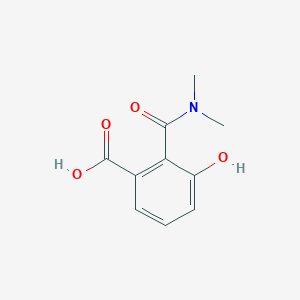
2-Tert-butyl-1-cyclopropoxy-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-1-cyclopropoxy-3-iodobenzene is an organic compound with the molecular formula C13H17IO and a molecular weight of 316.18 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2-Tert-butyl-1-cyclopropoxy-3-iodobenzene involves several steps. One common method includes the iodination of a precursor compound, such as 2-Tert-butyl-1-cyclopropoxybenzene, using iodine or an iodine-containing reagent under specific reaction conditions . The reaction typically requires a solvent like acetonitrile and may involve the use of a catalyst to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
2-Tert-butyl-1-cyclopropoxy-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, catalysts like palladium or copper, and specific temperatures and pressures to optimize the reaction . Major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
2-Tert-butyl-1-cyclopropoxy-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions involving iodine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-1-cyclopropoxy-3-iodobenzene involves its interaction with molecular targets and pathways. The iodine atom in the compound can participate in various chemical reactions, influencing the reactivity and stability of the compound. The tert-butyl and cyclopropoxy groups also contribute to the compound’s overall chemical behavior, affecting its interactions with other molecules .
Comparación Con Compuestos Similares
2-Tert-butyl-1-cyclopropoxy-3-iodobenzene can be compared with other similar compounds, such as:
1-Tert-butyl-2-cyclopropoxy-3-iodobenzene: This compound has a similar structure but with different positions of the functional groups.
1-Tert-butyl-3-cyclopropoxy-2-iodobenzene: Another isomer with a different arrangement of the functional groups on the benzene ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C13H17IO |
|---|---|
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
2-tert-butyl-1-cyclopropyloxy-3-iodobenzene |
InChI |
InChI=1S/C13H17IO/c1-13(2,3)12-10(14)5-4-6-11(12)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
Clave InChI |
FJUPADUGKPSJFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC=C1I)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



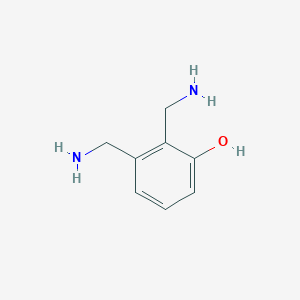
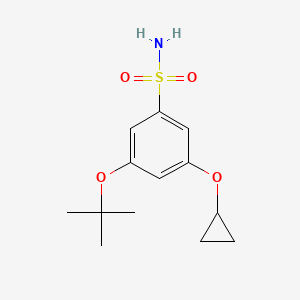

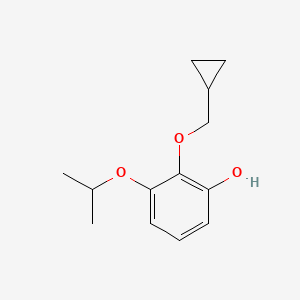
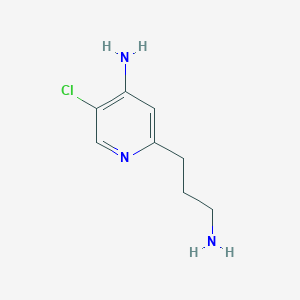
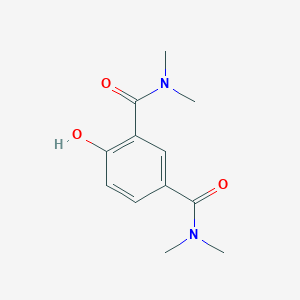
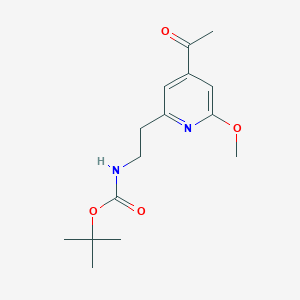
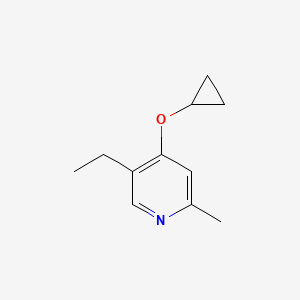
![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
